molecular formula C13H11NO3 B1345955 Pteleine CAS No. 2221-41-2

Pteleine

Cat. No. B1345955
CAS RN: 2221-41-2
M. Wt: 229.23 g/mol
InChI Key: ALLQMEDAYDKMIO-UHFFFAOYSA-N
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Description

Pteleine is a quinoline alkaloid characterized by a furo[2,3-b]quinoline structure. It is synthesized from aniline derivatives through a series of chemical reactions, including condensation, methylation, and cyclodebenzylation. The synthesis of pteleine, as well as its dihydro derivative, has been achieved with relatively high yields, indicating the efficiency of the synthetic route employed .

Synthesis Analysis

The synthesis of pteleine involves a multi-step process starting with the condensation of 4-methoxy-aniline with diethyl β-benzyloxyethylmalonate. This is followed by methylation and subsequent cyclodebenzylation using polyphosphoric acid. The final step involves the dehydrogenation of the dihydro compound to yield pteleine. This method also allows for the synthesis of related compounds such as maculosidine, evolitrine, and γ-fagarine .

Molecular Structure Analysis

Pteleine's molecular structure is characterized by a furo[2,3-b]quinoline core, which is a fused ring system combining a furan and a quinoline moiety. The structure of pteleine and related compounds has been elucidated through synthetic methods, and the presence of methoxy groups on the quinoline ring is a distinguishing feature of these alkaloids .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pteleine are typical of organic synthesis, including condensation, methylation, and cyclodebenzylation. The dehydrogenation step is crucial for the formation of the quinoline ring system, which is a key structural component of pteleine. The use of polyphosphoric acid and 2,3-dichloro-5,6-dicyanobenzoquinone as reagents in these reactions indicates their importance in the cyclization and oxidation processes, respectively .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of pteleine are not detailed in the provided papers, the general properties of quinoline alkaloids can be inferred. These compounds typically exhibit aromaticity, basicity due to the nitrogen atom in the quinoline ring, and potential for various chemical reactions at the methoxy substituents. The synthesis route described suggests that pteleine is stable under the reaction conditions used, and the high yields reported indicate that the compound can be reliably produced .

Scientific Research Applications

Bioactive Compounds and Neurite Outgrowth

Research on the stems of the medicinal and edible plant Melicope pteleifolia led to the isolation of bioactive compounds that promote neurite outgrowth, which could be beneficial in the treatment of Alzheimer's disease (AD). This study discovered four new chroman derivatives, pteleifolones A–D, alongside nine known components, all of which showed potential to promote nerve growth factor (NGF)-mediated neurite outgrowth in PC12 cells. These findings suggest that M. pteleifolia could serve as a basis for developing functional foods or treatments for neurodegenerative diseases (Xu et al., 2016).

Safety And Hazards

The specific safety and hazards associated with Pteleine are not available in the retrieved data. It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures .

properties

IUPAC Name

4,6-dimethoxyfuro[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-15-8-3-4-11-10(7-8)12(16-2)9-5-6-17-13(9)14-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLQMEDAYDKMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C(=C2OC)C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176759
Record name Pteleine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pteleine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pteleine

CAS RN

2221-41-2
Record name Pteleine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2221-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pteleine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002221412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pteleine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PTELEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAR7K85GV9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pteleine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

134 - 135 °C
Record name Pteleine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
DL Dreyer - Phytochemistry, 1969 - Elsevier
A study of the extractives of the three species of the genus Ptelea (Rutaceae) has yielded typically rutaceous coumarins and furoquinoline alkaloids. The fruit of P. aptera contains small …
Number of citations: 50 www.sciencedirect.com
T Sekiba - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
2,3-Dihydromaculosidine and 2,3-dihydropteleine were obtained from 2,4-dimethoxy- and 4-methoxy-aniline by condensation with diethyl β-benzyloxyethylmalonate, followed by …
Number of citations: 21 www.journal.csj.jp
J Pusset, JL Lopez, M Pais, M Al Neirabeyeh… - Planta …, 1991 - thieme-connect.com
… Pteleine and kokusaginine were used as models. The two-dimensional carbon-proton correlation experiments, performed for the first time on furanoquinoline alkaloids, led us to correct …
Number of citations: 67 www.thieme-connect.com
E Blanchi, CCJ Culvenor… - Australian Journal of …, 1968 - CSIRO Publishing
… , and the minor alkaloids dictarnnine and pteleine, fractions 20-23 contained mostly pteleine with some medicosmine, and succeeding fractions contained pteleine with lesser amounts …
Number of citations: 1 www.publish.csiro.au
Y Kuwayama, T Ota, T Mikata… - … zasshi: Journal of the …, 1968 - pubmed.ncbi.nlm.nih.gov
… Synthesis of furoquinoline alkaloid "pteleine"] … Synthesis of furoquinoline alkaloid "pteleine"] …
Number of citations: 5 pubmed.ncbi.nlm.nih.gov
H Paulini, U Eilert, O Schimmer - Mutagenesis, 1987 - academic.oup.com
… Authentic samples of dictamnine and pteleine were the gift of Dr G.Baudoin (University Ren6 Descartes, Paris, Departement de Pharmacognosie). Gammafagarine, kokusaginine and …
Number of citations: 42 academic.oup.com
K El Sayed, MS Al-Said, FS El-Feraly… - Journal of natural …, 2000 - ACS Publications
… The known furanoquinoline alkaloid, pteleine showed moderate antimicrobial activity by inhibiting the growth of Mycobacterium smegmatis, Bacillus subtilis, Staphylococcus aureus, …
Number of citations: 115 pubs.acs.org
A Ulubelen, AH Mericli, F Mericli, U Sonmez… - Natural Product …, 1993 - Taylor & Francis
The aerial parts of Haplophyllum thesioides yielded a new alkaloid, thenaptosine [4,5-dimethoxy-11-metriylfuro(2,3-c)acridin-6(15H)-on] and a new coumarin, thesiolen (4-…
Number of citations: 21 www.tandfonline.com
Y Liu, J Chen, XH Li, YP Shi - Journal of AOAC International, 2010 - academic.oup.com
… At least seven known alkaloids, ie, (-)-(R)-platydesmin, noroxyhydrastinine, berberine, skimmianine, canthin-6-one, chilenine, and pteleine have been identified from the bark of P. …
Number of citations: 11 academic.oup.com
RS Costa, OP Souza Filho, O Dias Júnior… - Revista Brasileira de …, 2018 - SciELO Brasil
… Pteleine (7) could not be separated from maculine (8) (5.6 mg) in fraction H5. … Seven different chemical structures were identified: isopimpinelin (4), pteleine (7), maculine (8), skimianine …
Number of citations: 31 www.scielo.br

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